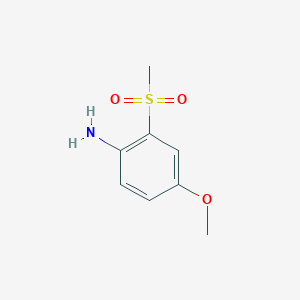

2-Methanesulfonyl-4-methoxyaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Characterization of Self-Assemblies

Diethyltin(methoxy)methanesulfonate, a derivative involving a structure similar to 2-Methanesulfonyl-4-methoxyaniline, is utilized in the synthesis of three-dimensional self-assemblies derived from sulfonate-phosphonate ligands. These self-assemblies exhibit significant potential in material science for constructing supramolecular structures with specific properties (Shankar et al., 2011).

Microbial Metabolism

Methanesulfonic acid, related to the chemical functionality of 2-Methanesulfonyl-4-methoxyaniline, is a key intermediate in the biogeochemical cycling of sulfur. Its metabolism by diverse aerobic bacteria highlights its environmental significance and potential applications in bioremediation and sulfur recycling (Kelly & Murrell, 1999).

Catalysis in Organic Synthesis

Methanesulfonic acid is employed as a catalyst in the one-pot synthesis of 2-substituted benzoxazoles, indicating the role of sulfonic acids in facilitating efficient organic transformations. This underscores the utility of 2-Methanesulfonyl-4-methoxyaniline and related compounds in synthetic organic chemistry (Kumar et al., 2008).

DNA-Binding and Antitumor Properties

Research on 4'-(9-acridinylamino)methanesulphonanilide (AMSA) drugs, which share functional groups with 2-Methanesulfonyl-4-methoxyaniline, reveals their DNA-binding characteristics and comparison with antitumor properties. This area of study offers insights into the therapeutic potential of sulfonanilide derivatives (Waring, 1976).

Enhanced Analytical Methods

The application of methanesulfonic acid for protein hydrolysis in analytical chemistry, as demonstrated in the improved HPLC-ICP-MS determination of seleno-methionine, illustrates the role of sulfonic acids in enhancing analytical methodologies (Wrobel et al., 2003).

properties

IUPAC Name |

4-methoxy-2-methylsulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-12-6-3-4-7(9)8(5-6)13(2,10)11/h3-5H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEZZTBSMVMJQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methanesulfonyl-4-methoxyaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride](/img/no-structure.png)

![1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2649114.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B2649115.png)

![9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2649116.png)

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2649121.png)

![2-(4-chlorophenoxy)-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2649124.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2649126.png)